molecular formula C14H11BrN2O B13666161 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13666161
M. Wt: 303.15 g/mol
InChI Key: FANGOHQIVCTRAT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with 2-bromoacetophenone under acidic conditions, followed by methoxylation. The reaction is usually carried out in a solvent like ethanol or acetonitrile, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine
  • 2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine

Uniqueness

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromophenyl and methoxy groups, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3

InChI Key

FANGOHQIVCTRAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br

Origin of Product

United States

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